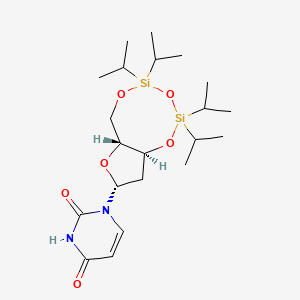
3',5'-TIPS-2'-Deoxyuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,5’-TIPS-2’-Deoxyuridine is a modified nucleoside analogue It is a derivative of deoxyuridine, where the hydroxyl groups at the 3’ and 5’ positions are protected by tetraisopropyl disiloxane (TIPS)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-TIPS-2’-Deoxyuridine typically involves the protection of the hydroxyl groups at the 3’ and 5’ positions of deoxyuridine. One common method is to react TIPS-2’-deoxyuridine with a reagent containing a reactive propyl functional group . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of 3’,5’-TIPS-2’-Deoxyuridine is more complex and usually conducted under laboratory conditions. The process involves multiple steps of protection and deprotection of functional groups to ensure the selective modification of the nucleoside .
Chemical Reactions Analysis
Types of Reactions: 3’,5’-TIPS-2’-Deoxyuridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups at specific positions.
Reduction: Reduction reactions can be used to modify the nucleobase or the sugar moiety.
Substitution: Substitution reactions, particularly at the 5-position of the uracil ring, are common
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as n-butyllithium and various electrophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various 5-substituted derivatives of 3’,5’-TIPS-2’-Deoxyuridine, which can have different biological and chemical properties .
Scientific Research Applications
3’,5’-TIPS-2’-Deoxyuridine has a wide range of applications in scientific research:
Biology: The compound is used as a probe to study DNA replication and repair mechanisms.
Industry: The compound is used in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 3’,5’-TIPS-2’-Deoxyuridine involves its incorporation into DNA during replication. Once incorporated, it can interfere with the normal function of DNA polymerases and other enzymes involved in DNA synthesis and repair . This can lead to the inhibition of viral replication or the induction of cell death in rapidly dividing cancer cells .
Comparison with Similar Compounds
5-Iodo-2’-Deoxyuridine: Known for its antiviral properties, particularly against herpes simplex virus.
5-Vinyl-2’-Deoxyuridine: Exhibits high activity against herpes simplex virus.
5-Ethynyl-2’-Deoxyuridine: Used as a labeling substrate in DNA synthesis studies.
Uniqueness: 3’,5’-TIPS-2’-Deoxyuridine is unique due to its TIPS protection, which provides stability and selectivity in various chemical reactions. This makes it a valuable tool in nucleic acid research and drug development .
Properties
IUPAC Name |
1-[(6aR,8R,9aS)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N2O6Si2/c1-13(2)30(14(3)4)26-12-18-17(28-31(29-30,15(5)6)16(7)8)11-20(27-18)23-10-9-19(24)22-21(23)25/h9-10,13-18,20H,11-12H2,1-8H3,(H,22,24,25)/t17-,18+,20+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDMJTBGYAMVDO-NLWGTHIKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si]1(OCC2C(CC(O2)N3C=CC(=O)NC3=O)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si]1(OC[C@@H]2[C@H](C[C@@H](O2)N3C=CC(=O)NC3=O)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N2O6Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
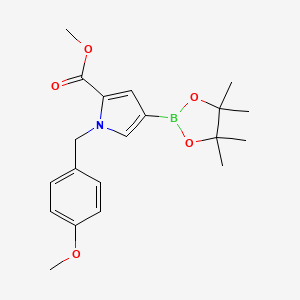
![4-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester](/img/structure/B7955494.png)
![3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester](/img/structure/B7955499.png)
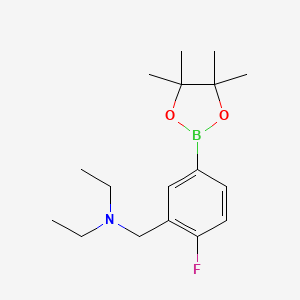
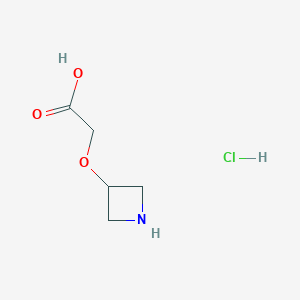
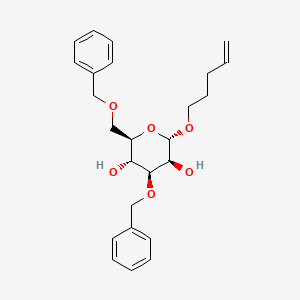
![disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate](/img/structure/B7955540.png)
![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B7955543.png)
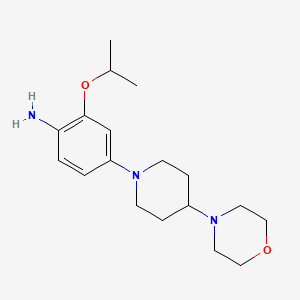
![tert-butyl (1R,5S)-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B7955546.png)
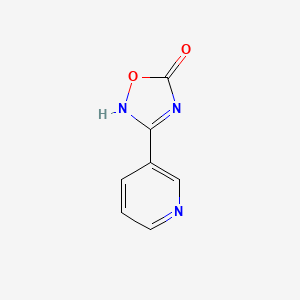

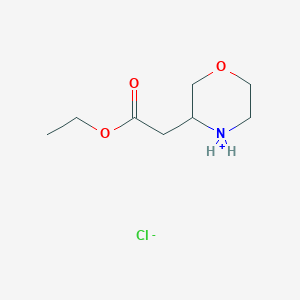
![7-bromo-2,6-dimethyl-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7955568.png)
